4-{[(2-methylphenyl)methyl]sulfanyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazine 4-{[(2-methylphenyl)methyl]sulfanyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazine
Brand Name: Vulcanchem
CAS No.: 1223755-18-7
VCID: VC11842402
InChI: InChI=1S/C23H23N3S/c1-16(2)18-8-10-19(11-9-18)21-14-22-23(24-12-13-26(22)25-21)27-15-20-7-5-4-6-17(20)3/h4-14,16H,15H2,1-3H3
SMILES: CC1=CC=CC=C1CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)C(C)C
Molecular Formula: C23H23N3S
Molecular Weight: 373.5 g/mol

4-{[(2-methylphenyl)methyl]sulfanyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazine

CAS No.: 1223755-18-7

Cat. No.: VC11842402

Molecular Formula: C23H23N3S

Molecular Weight: 373.5 g/mol

* For research use only. Not for human or veterinary use.

4-{[(2-methylphenyl)methyl]sulfanyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazine - 1223755-18-7

Specification

CAS No. 1223755-18-7
Molecular Formula C23H23N3S
Molecular Weight 373.5 g/mol
IUPAC Name 4-[(2-methylphenyl)methylsulfanyl]-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazine
Standard InChI InChI=1S/C23H23N3S/c1-16(2)18-8-10-19(11-9-18)21-14-22-23(24-12-13-26(22)25-21)27-15-20-7-5-4-6-17(20)3/h4-14,16H,15H2,1-3H3
Standard InChI Key BOKIAPAUPXGIFD-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)C(C)C
Canonical SMILES CC1=CC=CC=C1CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)C(C)C

Introduction

The compound 4-{[(2-methylphenyl)methyl]sulfanyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazine belongs to the pyrazolo[1,5-a]pyrazine family, a class of fused nitrogen-containing heterocycles. These compounds are gaining attention in medicinal and material sciences due to their structural versatility and potential biological activities. This article provides an in-depth analysis of the compound's structure, synthesis, properties, and potential applications.

Structural Overview

The molecular structure of this compound consists of:

  • A pyrazolo[1,5-a]pyrazine scaffold, a rigid and planar heterocyclic framework.

  • A sulfanyl group (-S-) linking a 2-methylphenyl substituent to the core structure.

  • A 4-(propan-2-yl)phenyl group attached at position 2 of the pyrazolo[1,5-a]pyrazine ring.

This unique arrangement offers opportunities for electronic modulation and interaction with biological targets.

Synthesis Pathways

The synthesis of pyrazolo[1,5-a]pyrazines typically involves cyclocondensation reactions between biselectrophilic compounds and aminopyrazoles. Although specific details for this compound are scarce, general methods for related derivatives include:

  • Cyclization Reactions:

    • Reaction of aminopyrazoles with β-dicarbonyl compounds or β-enaminones to form the core pyrazolo[1,5-a]pyrazine ring .

  • Functionalization:

    • Introduction of substituents like sulfanyl groups through nucleophilic substitution reactions using thiols or sulfides.

  • Pericyclic Reactions:

    • One-pot synthesis via [4+2] cycloadditions followed by intramolecular rearrangements has been reported for similar fused systems .

Material Science Applications

Pyrazolo[1,5-a]pyrazines are emerging as functional materials due to their photophysical properties:

  • Fluorescence: Substitution at various positions enhances light absorption/emission properties, making them suitable for optoelectronic devices.

  • Crystal Engineering: The rigid scaffold promotes supramolecular interactions useful in solid-state applications .

Quantum Chemical Insights

Density Functional Theory (DFT) calculations on similar compounds reveal:

  • High chemical stability due to delocalized π-electrons in the fused rings.

  • Tunable electronic properties based on substituent effects at key positions on the scaffold .

These insights can guide rational design for targeted applications.

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